molecular formula C17H22F2N2O3S B2863292 2-(2,4-difluorophenyl)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone CAS No. 1904409-62-6

2-(2,4-difluorophenyl)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone

Cat. No. B2863292
CAS RN: 1904409-62-6
M. Wt: 372.43
InChI Key: FHWLKUTVIKWRDM-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H22F2N2O3S and its molecular weight is 372.43. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A series of 1,2,4-triazine derivatives, including compounds related to 2-(2,4-difluorophenyl)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone, demonstrated potential anticancer activities, particularly against breast cancer cells. These compounds were synthesized through a multi-step process and their antiproliferative effects were significant compared to cisplatin, a known anticancer drug (Yurttaş et al., 2014).

Synthesis and Pharmacological Activity for Pain Management

1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone (9k, EST64454), a compound with a similar structure, was identified as a clinical candidate σ1 receptor antagonist for pain treatment. This compound was synthesized through a five-step process and showed excellent aqueous solubility, high permeability, and promising antinociceptive properties in animal models (Díaz et al., 2020).

Allosteric Enhancers of the A1 Adenosine Receptor

The 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes, closely related to the compound , were synthesized and evaluated as allosteric enhancers of the A1 adenosine receptor. These compounds influenced receptor activity, with specific substituents on the piperazine ring playing a crucial role in their allosteric enhancer activity (Romagnoli et al., 2008).

Antibacterial, Antifungal, and Cytotoxic Activities

Azole-containing piperazine derivatives, which are structurally similar to this compound, demonstrated moderate to significant antibacterial and antifungal activities. These compounds showed promising efficacy against various strains and had comparable activities to standard drugs like chloramphenicol and fluconazole (Gan et al., 2010).

Anti-Cancer Activity of O-Arylated Diazeniumdiolates

O-Arylated diazeniumdiolates, including compounds structurally related to the one , exhibited broad-spectrum anti-cancer activity in various rodent cancer models. These compounds were designed to release cytotoxic nitric oxide upon activation by glutathione-S-transferase, suggesting potential for various tumor treatments (Keefer, 2010).

Mechanism of Action

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. Without specific information on the targets, it’s difficult to predict the exact pathways involved. Given the compound’s potential antifungal properties , it might interfere with the synthesis of essential components of the fungal cell, disrupting its growth and proliferation.

Pharmacokinetics

The compound’s physicochemical properties, such as size, charge, and lipophilicity, can be modified to improve its pharmacokinetic profile . These modifications could enhance the compound’s bioavailability, alter bacterial cell penetrability, and affect permeability-based antibiotic resistance .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be dependent on its targets and mode of action. Given its potential antifungal properties , the compound might inhibit the growth and proliferation of fungi, leading to their death.

properties

IUPAC Name

2-(2,4-difluorophenyl)-1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O3S/c18-14-2-1-13(16(19)12-14)11-17(22)21-7-5-20(6-8-21)15-3-9-25(23,24)10-4-15/h1-2,12,15H,3-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWLKUTVIKWRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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